molecular formula C12H15N5O3S B2489873 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877630-20-1

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2489873
CAS No.: 877630-20-1
M. Wt: 309.34
InChI Key: JSUSWHCNPHNTQC-UHFFFAOYSA-N
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Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include thiolation and acetylation reactions to introduce the thioacetamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thio groups to sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidin-4-one core.

  • Substitution: : Replacement of functional groups with other nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced pyrazolo[3,4-d]pyrimidin-4-one derivatives.

  • Substitution: : Generation of various substituted pyrazolo[3,4-d]pyrimidin-4-ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs). This makes it a candidate for studying cell cycle regulation and potential cancer therapies.

Medicine

The compound's ability to inhibit enzymes involved in viral replication suggests its use in antiviral drug development. Its potential as an EGFR-TK inhibitor also highlights its relevance in cancer treatment research.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs targeting various diseases. Its unique structure and reactivity profile make it a valuable asset in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure and exhibit similar biological activities.

  • Thioacetamide derivatives: : These compounds contain the thioacetamide moiety and are used in various chemical and biological applications.

Uniqueness

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. Its ability to act as both an enzyme inhibitor and a building block for complex molecules makes it particularly valuable in scientific research and industry.

Properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c18-9(13-4-7-2-1-3-20-7)6-21-12-15-10-8(5-14-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,13,18)(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSWHCNPHNTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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